![molecular formula C20H19N3O4 B2670404 N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-27-6](/img/structure/B2670404.png)
N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a compound closely related to the one , 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been found, possessing strong diuretic properties useful as a new hypertension remedy. This research underscores the potential pharmaceutical application of such compounds in treating hypertension due to their diuretic effects (Shishkina et al., 2018).
Antiplasmodial and Antifungal Activity
Another study synthesized functionalized aminoquinolines, including pyrroloquinolines, to evaluate their antiplasmodial and antifungal activities. This research highlights the biological activity of such compounds, indicating their potential use in developing treatments for malaria and fungal infections (Vandekerckhove et al., 2015).
Visible Light Mediated Annulation
Another application involves the synthesis of pyrroloquinolines through visible light-mediated annulation, demonstrating an innovative approach to chemical synthesis that could be applied in creating complex organic molecules for various purposes, including material science and drug discovery (Das et al., 2016).
Organic Salt Synthesis and Characterization
The synthesis and characterization of organic salts based on pyridoquinolines, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, showcase the chemical versatility of pyrroloquinoline derivatives. These compounds' ionic nature and reactivity could have implications for material science, particularly in designing novel ionic compounds with specific electronic or structural properties (Faizi et al., 2018).
Chemosensor Development
Research into developing chemosensors based on Schiff bases of pyrroloquinolines for selective cyanide detection in aqueous solutions indicates the potential application of these compounds in environmental monitoring and safety. This study emphasizes the role of pyrroloquinolines in creating sensitive and selective detectors for hazardous substances (Na et al., 2014).
properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-16-4-2-3-14(11-16)21-19(25)20(26)22-15-9-12-5-6-17(24)23-8-7-13(10-15)18(12)23/h2-4,9-11H,5-8H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARUAKCGLIJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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